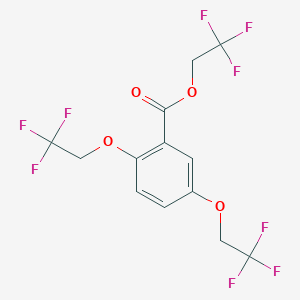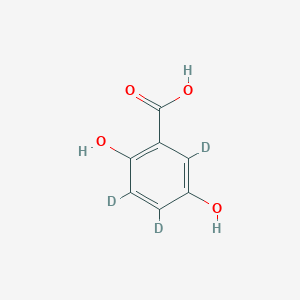![molecular formula C9H17NO3 B030139 (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol CAS No. 122194-06-3](/img/structure/B30139.png)
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules like (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol often involves multi-step reactions, including asymmetric synthesis and 1,3-dipolar cycloaddition reactions. For example, a practical large-scale synthesis involving asymmetric 1,3-dipolar cycloaddition has been demonstrated for a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which serves as a useful intermediate for various bioactive molecules (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, and theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies provide detailed insights into bond lengths, bond angles, and torsion angles, crucial for understanding the 3D conformation and reactivity of complex molecules (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol would likely be influenced by its functional groups and stereochemistry. Research on similar molecules indicates a variety of reactions, including nucleophilic substitutions and reactions with electrophiles, demonstrating the versatility of pyridine-based compounds in synthetic chemistry (Goto et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are critical for their practical application and handling. Although specific data on (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol are not available, related research suggests that such compounds exhibit distinct physical properties that can be finely tuned through functional group modification (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties of pyridine derivatives are largely determined by their heterocyclic structure and substituents, affecting their acidity, basicity, and reactivity in organic synthesis. Studies on similar molecules provide insights into their reactivity patterns, including electrophilic and nucleophilic reactions, which are fundamental for their application in medicinal chemistry and material science (Ismail et al., 2008).
Applications De Recherche Scientifique
Coordination Chemistry and Spectroscopic Properties
The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, which share structural similarities with the specified compound, reveals their diverse coordination chemistry and spectroscopic properties. These compounds exhibit significant biological and electrochemical activity due to their complexation abilities and structural characteristics, which could be leveraged in designing new materials or catalysts (Boča, Jameson, & Linert, 2011).
Pharmaceutical Analysis
In pharmaceutical analysis, compounds like Doxofylline, which contain dioxolane groups similar to the one mentioned, are analyzed for their pharmacological properties. Doxofylline exhibits potent adenosine receptor antagonism without affecting gastric acid secretion, unlike other theophylline derivatives. Analytical methods such as UV-Spectrophotometry and HPLC are used for quantitative determination in formulations, indicating potential pharmaceutical applications for structurally related compounds (Gupta, Yadav, Yadav, & Rawat, 2011).
Synthetic Chemistry
In synthetic chemistry, the pyranopyrimidine core, which can be structurally related to the compound of interest, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review covers synthetic pathways for developing substituted derivatives using diversified catalysts, demonstrating the compound's potential as a precursor in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).
Material Science
Hydroxypyridinone complexes with metals such as aluminum have been actively developed as efficient chelators for potential medical uses. These complexes, due to their high affinity for metal ions and favorable lipo-hydrophilic balance, suggest applications in medicinal chemistry as metal scavengers, which could relate to detoxification or therapeutic uses of compounds with similar structural frameworks (Santos, 2002).
Propriétés
IUPAC Name |
(3aR,4S,7R,7aS)-2,2,4-trimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7-8(6(11)4-10-5)13-9(2,3)12-7/h5-8,10-11H,4H2,1-3H3/t5-,6+,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXXJTWOLUDTGD-OSMVPFSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]([C@@H](CN1)O)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469579 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
CAS RN |
122194-06-3 | |
| Record name | (3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




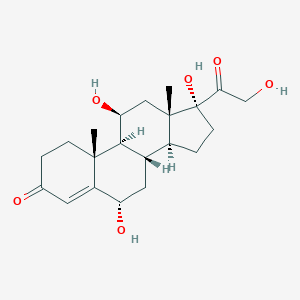
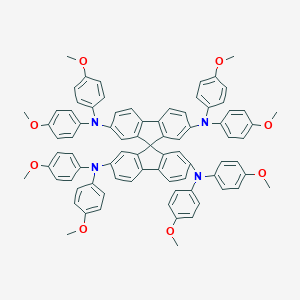
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)
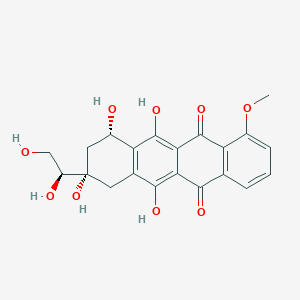
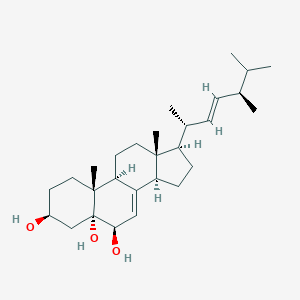
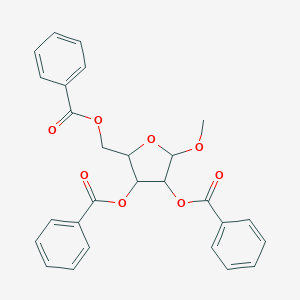
![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)
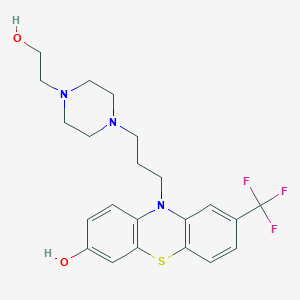
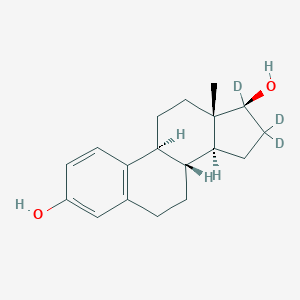
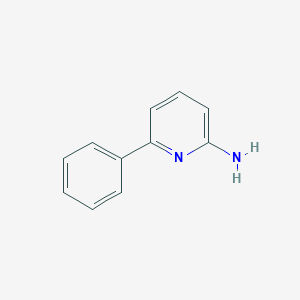
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)
